molecular formula C12H12O3 B14621511 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- CAS No. 60380-11-2

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B14621511
CAS No.: 60380-11-2
M. Wt: 204.22 g/mol
InChI Key: RITOENHNMXHYGJ-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom This compound is a derivative of pyran and is characterized by the presence of a methoxyphenyl group at the 2-position

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyranones.

    Reduction: Reduction reactions can convert it into dihydropyran derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include substituted pyranones, dihydropyrans, and various functionalized derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydropyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-11-4-2-9(3-5-11)12-8-10(13)6-7-15-12/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITOENHNMXHYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436648
Record name 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60380-11-2
Record name 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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